molecular formula C9H10O4 B1671104 Ethyl 3,4-dihydroxybenzoate CAS No. 3943-89-3

Ethyl 3,4-dihydroxybenzoate

Cat. No.: B1671104
CAS No.: 3943-89-3
M. Wt: 182.17 g/mol
InChI Key: KBPUBCVJHFXPOC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

EDHB primarily targets prolyl hydroxylase , an enzyme that plays a crucial role in the regulation of hypoxia-inducible factor (HIF) . It also interacts with NO synthase , which is involved in the production of nitric oxide .

Mode of Action

EDHB acts as an inhibitor of prolyl hydroxylase . It competes with the substrate α-ketoglutarate for prolyl-hydroxylase activity, effectively inhibiting the enzyme . Additionally, EDHB protects the myocardium by activating NO synthase and generating mitochondrial reactive oxygen species (ROS) .

Biochemical Pathways

The inhibition of prolyl hydroxylase by EDHB leads to the upregulation of HIF, a transcription factor that plays a key role in the cellular response to hypoxia . This results in the downregulation of vascular endothelial growth factor (VEGF), a marker of vascular permeability, and the upregulation of anti-inflammatory proteins hemoxygenase (HO-1) and metallothionein (MT-1) .

Result of Action

EDHB has been shown to have several effects at the molecular and cellular levels. It can reduce cerebral edema and downregulate brain NF-κB expression . It also curtails pro-inflammatory cytokines and cell adhesion molecules . Moreover, EDHB induces cell autophagy and apoptosis in esophageal squamous cell carcinoma (ESCC) cells .

Action Environment

The action of EDHB can be influenced by environmental factors such as hypoxia. For instance, EDHB has been shown to modulate adaptive responses to hypobaric hypoxia in rat brain . It’s also worth noting that EDHB is found in the testa of peanut seeds, suggesting that it may have evolved as a protective agent in certain plant environments .

Biochemical Analysis

Biochemical Properties

Ethyl 3,4-dihydroxybenzoate plays a crucial role in biochemical reactions. It interacts with enzymes such as prolyl hydroxylase domain enzymes (PHDs), acting as a competitive inhibitor . This interaction influences the regulation of hypoxia-inducible factor (HIF), which is a master regulator of hypoxic responses .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to improve cellular viability and decrease oxidative stress when exposed to hypoxia . It also influences cell function by augmenting the levels of HIF-1α, which boosts the protein expression of antioxidative enzyme heme-oxygenase I .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a competitive inhibitor of PHDs . By inhibiting these enzymes, it upregulates beneficial HIF-mediated processes . This leads to changes in gene expression and impacts the activity of various biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have long-term effects on cellular function. Preconditioning with this compound significantly improved cellular viability and decreased oxidative stress when cells were exposed to hypoxia .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, male Sprague–Dawley rats treated with this compound (75 mg/kg for 3 days) showed significant improvement in adaptive responses to hypobaric hypoxia .

Metabolic Pathways

This compound is involved in various metabolic pathways. It plays a role in the regulation of HIF, which is a key factor in oxygen homeostasis . This regulation impacts various metabolic processes, including the production of reactive oxygen species and the balance between oxidant and antioxidant systems .

Transport and Distribution

Its role as a PHD inhibitor suggests that it may interact with various transporters or binding proteins .

Subcellular Localization

Given its role in regulating HIF, it is likely that it is involved in processes in specific compartments or organelles related to oxygen homeostasis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3,4-dihydroxybenzoate can be synthesized through the esterification of 3,4-dihydroxybenzoic acid with ethanol in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods: In industrial settings, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3,4-dihydroxybenzoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur with halogens or other nucleophiles in the presence of appropriate catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce corresponding alcohols.

Scientific Research Applications

Ethyl 3,4-dihydroxybenzoate has a wide range of scientific research applications :

Comparison with Similar Compounds

Ethyl 3,4-dihydroxybenzoate is similar to other phenolic compounds, such as:

Uniqueness: this compound stands out due to its dual role as an antioxidant and a prolyl hydroxylase inhibitor . This combination of properties makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 3,4-dihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10O4/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5,10-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPUBCVJHFXPOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2057732
Record name Ethyl protocatechuate
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Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3943-89-3
Record name Ethyl 3,4-dihydroxybenzoate
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Record name Ethyl 3,4-dihydroxybenzoate
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Synthesis routes and methods I

Procedure details

A mixture which contained 43 g (0.28 mole) of 3,4-dihydroxybenzoic acid, 300 ml of ethanol and 0.5 ml of concentrated H2SO4 was refluxed for 48 hours. Water was trapped with 3 Å molecular sieves. The reaction mixture was evaporated to dryness in vacuo, and partitioned between ether and 5% NaHCO3 solution. The ether layer was evaporated to give 39 g (69% ) of solid; m.p. 128°-130° C. The NMR and IR spectra were consistent with the assigned structure.
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
69%

Synthesis routes and methods II

Procedure details

A mixture which contained 43 g (0.28 mole) of 3,4-dihydroxybenzoic acid, 300 ml of ethanol and 0.5 ml of concentrated H2SO4 was refluxed for 48 hours. Water was trapped with 3A molecular sieves. The reaction mixture was evaporated to dryness in vacuo, and partitioned between ether and 5% NaHCO3 solution. The ether layer was evaporated to give 39 g (69%) of solid; m.p. 128°-130° C. The NMR and IR spectra were consistent with the assigned structure.
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
3A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Yield
69%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Ethyl 3,4-dihydroxybenzoate (EDHB)?

A: EDHB acts as a competitive inhibitor of collagen prolyl 4-hydroxylases (CP4Hs), specifically targeting the α-ketoglutarate binding site. [, , , ]

Q2: What are the downstream effects of CP4H inhibition by EDHB?

A: Inhibition of CP4Hs by EDHB disrupts the hydroxylation of proline residues in collagen. This leads to the accumulation of under-hydroxylated procollagen chains that are unable to form stable triple helices and are subsequently degraded intracellularly. [, , ]

Q3: How does EDHB affect collagen deposition and fibrosis?

A: By inhibiting CP4H activity and disrupting collagen maturation, EDHB reduces collagen deposition and can potentially mitigate fibrosis. [, , , ]

Q4: Does EDHB impact other cellular processes besides collagen synthesis?

A: Research suggests that EDHB may influence autophagy, apoptosis, and cell cycle progression in certain cell types. [, , ] Additionally, it can modulate the expression of proteins involved in glucose metabolism, such as GLUT1 and enzymes in the glycolytic pathway. [, ]

Q5: Does EDHB affect HIF-1α, and if so, how does this impact its effects?

A: EDHB has been shown to stabilize HIF-1α, a transcription factor involved in the cellular response to hypoxia. This stabilization leads to the upregulation of HIF-1α target genes, including GLUT1 and heme oxygenase-1, contributing to its protective effects in certain contexts like hypoxia. [, , , ]

Q6: What is the molecular formula and weight of EDHB?

A: The molecular formula of EDHB is C9H10O4, and its molecular weight is 182.17 g/mol. []

Q7: Is there any spectroscopic data available to confirm the structure of EDHB?

A: Yes, the structure of EDHB has been confirmed using spectroscopic methods, including Infrared Spectroscopy (IR), 1H Nuclear Magnetic Resonance (1H NMR), and 13C Nuclear Magnetic Resonance (13C NMR). [, ]

Q8: Have any computational studies been conducted on EDHB?

A: Yes, molecular docking studies have been used to investigate the interaction of EDHB with its target protein, AcrB efflux pump, revealing potential binding interactions. []

Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of EDHB?

A: Studies indicate that systemically administered EDHB accumulates in the liver. It is metabolized to 3,4-dihydroxybenzoic acid, which also exhibits biological activity. []

Q10: Are there any known drug-transporter interactions associated with EDHB?

A: While the research papers do not provide specific details about EDHB's interactions with drug transporters, they suggest that EDHB might interfere with bacterial efflux pumps like AcrB. []

Q11: What cell-based assays have been used to study the effects of EDHB?

A: Various cell-based assays have been employed, including proliferation assays, wound healing assays, and assessments of collagen synthesis, autophagy, and apoptosis. [, , , , , , ]

Q12: In which animal models has EDHB been investigated?

A: EDHB has been studied in rodent models of various conditions, including fibrosis, cancer metastasis, liver ischemia-reperfusion injury, and liver regeneration. [, , , , , ]

Q13: Has EDHB been evaluated in clinical trials?

A13: No, the provided research papers do not mention any completed or ongoing clinical trials involving EDHB.

Q14: What are the potential therapeutic applications of EDHB based on current research?

A: EDHB has shown promise as a potential therapeutic agent for conditions characterized by excessive collagen deposition, such as fibrosis and certain cancers. [, , , , ] Additionally, its ability to enhance aerobic respiration and potentially improve physical performance warrants further investigation. []

Q15: What are the limitations of current research on EDHB and areas for future investigation?

A: Further research is needed to fully elucidate the long-term effects, safety profile, and potential for clinical translation of EDHB. Investigating specific SAR, optimizing drug delivery strategies, and conducting comprehensive toxicological studies are crucial next steps. [, ] Additionally, exploring the therapeutic potential of EDHB in other diseases involving collagen dysregulation and hypoxia could provide valuable insights.

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